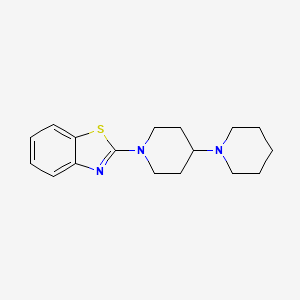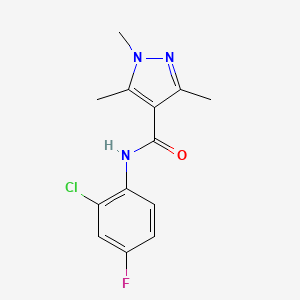
1'-(1,3-Benzothiazol-2-yl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-(1,3-Benzothiazol-2-yl)-1,4’-bipiperidine is a compound that features a benzothiazole moiety attached to a bipiperidine structure Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1’-(1,3-Benzothiazol-2-yl)-1,4’-bipiperidine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of ethanol as a solvent and a piperidine catalyst . Industrial production methods may involve more efficient and scalable processes, such as microwave irradiation or one-pot multicomponent reactions .
Chemical Reactions Analysis
1’-(1,3-Benzothiazol-2-yl)-1,4’-bipiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole moiety can undergo electrophilic substitution reactions, while the bipiperidine structure can participate in nucleophilic substitution reactions
Scientific Research Applications
1’-(1,3-Benzothiazol-2-yl)-1,4’-bipiperidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’-(1,3-Benzothiazol-2-yl)-1,4’-bipiperidine involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to inhibit enzymes such as carbonic anhydrase and glutamate transporters, while the bipiperidine structure can interact with neurotransmitter receptors . These interactions lead to the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
1’-(1,3-Benzothiazol-2-yl)-1,4’-bipiperidine can be compared with other benzothiazole derivatives, such as:
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds also exhibit antimicrobial activities but differ in their structural features and specific applications.
2-Aminobenzothiazoles: These derivatives are known for their antitubercular and anticancer activities.
5’-(1,3-Benzothiazol-2-yl)-substituted spiropyrans: These compounds possess photochromic properties and are used in optical materials
Properties
Molecular Formula |
C17H23N3S |
|---|---|
Molecular Weight |
301.5 g/mol |
IUPAC Name |
2-(4-piperidin-1-ylpiperidin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C17H23N3S/c1-4-10-19(11-5-1)14-8-12-20(13-9-14)17-18-15-6-2-3-7-16(15)21-17/h2-3,6-7,14H,1,4-5,8-13H2 |
InChI Key |
UJDSJHKYEFRFNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCN(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-{5-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine](/img/structure/B12240045.png)
![6,7-Dimethoxy-2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12240046.png)
![6-cyclobutyl-N-[(6-methoxypyridin-3-yl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B12240051.png)

![5-(pyrimidin-2-yl)-N-[4-(trifluoromethyl)phenyl]-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide](/img/structure/B12240065.png)

![3-[4-(2-Cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B12240084.png)
![6-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12240089.png)
![2-Benzyl-5-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12240099.png)
![2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(propan-2-yl)-1,3-oxazol-4-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12240105.png)
![4-[4-(2-Methoxyphenyl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12240118.png)
![N-{[1-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine](/img/structure/B12240126.png)
![1-[1-(4-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12240130.png)
![2-[(4-Fluorophenyl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethan-1-one](/img/structure/B12240131.png)
